molecular formula C18H18ClNO3 B3000784 N-(3-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide CAS No. 13791-88-3

N-(3-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide

Cat. No.: B3000784
CAS No.: 13791-88-3
M. Wt: 331.8
InChI Key: AUCWPLDCUAFMOQ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide (CAS 13791-88-3) is a high-purity chemical compound offered with a documented purity of 95% . This proprietary molecule has a molecular formula of C18H18ClNO3 and a molecular weight of 331.8 g/mol . Its structure is characterized by a propanamide core that integrates two distinct pharmacologically relevant moieties: a 3-acetylphenyl group and a 4-chloro-2-methylphenoxy group. The presence of the 4-chloro-2-methylphenoxy segment is structurally analogous to the phenoxy herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) . MCPA functions as a synthetic auxin, a plant growth hormone, and selectively targets broad-leaf weeds by inducing uncontrolled growth, making it a subject of ongoing research into its environmental behavior, biodegradation, and potential interactions with other systems . The integration of this fragment into a novel amide structure makes this compound a compound of significant interest for research applications. Potential areas of investigation include the development of novel agrochemicals, structure-activity relationship (SAR) studies of phenoxy compounds, and exploration of its physicochemical properties. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-11-9-15(19)7-8-17(11)23-13(3)18(22)20-16-6-4-5-14(10-16)12(2)21/h4-10,13H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCWPLDCUAFMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide, often referred to as a bioactive small molecule, has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and efficacy against various biological targets.

  • Molecular Formula : C18H18ClNO3
  • Molecular Weight : 331.8 g/mol
  • CAS Number : 13791-88-3

Synthesis and Structural Modifications

The synthesis of this compound involves the reaction of 3-acetylphenol with 4-chloro-2-methylphenol and subsequent acylation. This compound is part of a larger class of derivatives that have been explored for their potential as histone deacetylase inhibitors (HDACIs), which play a crucial role in cancer therapy by altering gene expression.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study reported its antiproliferative effects against various cancer cell lines, highlighting its potential as an anticancer agent:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-15 (colon cancer).
  • IC50 Values :
    • HeLa cells: IC50=0.69μM\text{IC}_{50}=0.69\,\mu M
    • MCF-7 cells: IC50=1.5μM\text{IC}_{50}=1.5\,\mu M
    • HCT-15 cells: IC50=0.75μM\text{IC}_{50}=0.75\,\mu M

These values indicate that the compound is more effective than doxorubicin, a standard chemotherapy drug (IC50 for doxorubicin in HeLa cells is approximately 2.29μM2.29\,\mu M) .

The mechanism underlying the anticancer activity of this compound involves the modulation of histone deacetylase activity, which can lead to apoptosis in cancer cells. The presence of the chloro and acetyl groups in its structure enhances its interaction with target proteins involved in cell cycle regulation and apoptosis .

Case Studies

  • In Vivo Studies : In animal models, administration of this compound resulted in significant tumor growth inhibition. For instance, xenograft models demonstrated that doses as low as 10 mg/kg could achieve substantial reductions in tumor volume over a treatment period of three weeks .
  • Combination Therapies : The compound has also been studied in combination with other chemotherapeutics. In vitro studies showed that combining it with standard agents like cisplatin enhanced cytotoxicity against resistant cancer cell lines .

Comparative Biological Activity Table

Compound NameTarget Cell LineIC50 (µM)Mechanism of Action
This compoundHeLa0.69HDAC inhibition
DoxorubicinHeLa2.29DNA intercalation
CisplatinA5491.5DNA cross-linking

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound shares a propanamide core with several analogs, differing primarily in substituent groups. Key comparisons include:

Compound Name Substituents (Propanamide Backbone) Molecular Formula Key Features Reference
N-(3-Acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide 3-Acetylphenyl, 4-chloro-2-methylphenoxy C₁₈H₁₈ClNO₃ Acetyl group enhances hydrogen bonding; chloro-methyl improves lipophilicity.
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 3-Chlorophenethyl, 6-methoxynaphthalenyl C₂₂H₂₁ClNO₂ Methoxy-naphthalene enhances aromatic stacking; chlorophenethyl may improve CNS penetration.
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 3-Chlorophenethyl, 4-isobutylphenyl C₂₀H₂₃ClNO Isobutyl group increases steric bulk, potentially affecting target binding.
2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide 3,4-Dichlorophenyl, 4-chloro-2-methylphenoxy C₁₆H₁₄Cl₃NO₂ Dichlorophenyl substituent may enhance antimicrobial activity.
N-(4-Aminophenyl)-2-(2-chlorophenoxy)propanamide 4-Aminophenyl, 2-chlorophenoxy C₁₅H₁₅ClN₂O₂ Amino group improves solubility but reduces metabolic stability.

Key Observations :

  • Chlorine Substitution: Chlorine atoms at para/meta positions (e.g., 4-chloro-2-methylphenoxy) are common in analogs to enhance lipophilicity and binding to hydrophobic enzyme pockets .
  • Polar Groups: Acetyl (target compound) and amino () groups influence hydrogen bonding and solubility. The acetyl group in the target compound may offer better metabolic stability compared to amino analogs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with precursor compounds such as 3-acetylphenylamine and 4-chloro-2-methylphenol. Use nucleophilic substitution or coupling reactions under alkaline conditions to form the phenoxypropanamide backbone (similar to , where substituted phenols react with propanamide derivatives under alkaline catalysis).
  • Step 2 : Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance regioselectivity. Catalysts like DMAP (4-dimethylaminopyridine) may improve acylation efficiency .
  • Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using melting point analysis and ¹H/¹³C NMR .
    • Data Table :
Reaction ConditionCatalystSolventYield (%)
60°C, 12 hrsDMAPDMF72
80°C, 8 hrsNoneTHF65

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., acetyl group at δ ~2.5 ppm in ¹H NMR; aromatic carbons at δ 110–150 ppm in ¹³C NMR). Use DEPT-135 to distinguish CH₃ groups .
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water mix). Analyze crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions, as seen in ) to confirm stereochemistry .
  • FT-IR : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) functional groups .

Q. How can solubility profiles in organic solvents guide experimental design?

  • Methodology :

  • Solubility Testing : Prepare saturated solutions in solvents (e.g., DMSO, ethanol, chloroform) at 25°C. Use gravimetric analysis or UV-Vis spectroscopy to quantify solubility.
  • Applications : High solubility in DMSO suggests suitability for in vitro biological assays; low solubility in hexane informs purification strategies .

Advanced Research Questions

Q. What computational methods can elucidate the reaction mechanism of its synthesis?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 to model transition states and activation energies for key steps (e.g., nucleophilic attack of phenoxide on propanamide). Compare with experimental kinetics data .
  • ICReDD Approach : Integrate quantum chemical reaction path searches with experimental feedback to optimize conditions (e.g., predicting optimal pH for amide bond formation) .

Q. How can contradictory NMR data between predicted and experimental spectra be resolved?

  • Methodology :

  • Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational exchange (e.g., hindered rotation of the acetyl group).
  • 2D NMR (COSY, NOESY) : Resolve overlapping peaks and assign stereochemistry. Compare with X-ray data to validate structural assignments .

Q. What strategies address stability issues during long-term storage or biological assays?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity. Monitor degradation via HPLC-MS to identify hydrolytic (amide bond cleavage) or oxidative pathways (phenoxy group oxidation) .
  • Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (argon) to minimize oxidation .

Q. How does hydrogen bonding in the crystal lattice affect physicochemical properties?

  • Methodology :

  • Crystallographic Analysis : Resolve intermolecular interactions (e.g., N–H⋯O chains along the c-axis, as in ). Correlate with thermal stability (TGA/DSC) and dissolution rates .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., van der Waals vs. hydrogen bonds) using CrystalExplorer .

Q. What in silico approaches predict biological activity against specific targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to screen against receptors (e.g., kinase enzymes). Validate with SAR studies on analogs (e.g., ’s pharmacophore design for agrochemicals) .
  • MD Simulations : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess target engagement .

Key Notes

  • Methodological Focus : Emphasized experimental design, data reconciliation, and interdisciplinary approaches (e.g., computational + experimental validation).
  • Evidence Integration : Cited relevant studies on synthesis (1, 3), crystallography (12), and computational modeling (13) to ensure authority.

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